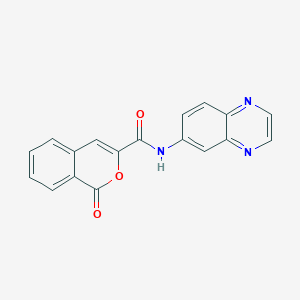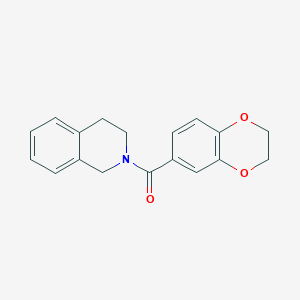
2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives can be complex, involving multiple steps such as the Bischler-Napieralski reaction, Pictet-Spengler reaction, and other cyclization strategies to form the isoquinoline core. A notable method involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)-mediated sp(3) C-H bond arylation of tetrahydroisoquinolines under mild conditions, which facilitates the synthesis of derivatives through a nucleophilic addition reaction (Muramatsu, Nakano, & Li, 2013).
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives, including the target compound, often features a complex arrangement of atoms and bonds that contribute to their unique chemical behavior. The crystal structure and molecular geometry of these compounds can be elucidated through techniques like X-ray diffraction and density functional theory (DFT) analyses, revealing details about their conformation and electronic distribution (Murugavel et al., 2015).
Applications De Recherche Scientifique
Anticancer Research
Tetrahydroisoquinolines have been synthesized and evaluated for their anticancer activities. For instance, substituted 1,2,3,4-tetrahydroisoquinolines have been explored as potential anticancer agents, with modifications on the phenyl ring to introduce groups with various electronic, steric, and lipophilic properties. These compounds showed potent cytotoxicity against breast cancer cell lines, highlighting their potential as safer anticancer drugs (Redda, Gangapuram, & Ardley, 2010).
Neuroprotective Effects
Tetrahydroisoquinoline derivatives have been studied for their neuroprotective effects, particularly in the context of Parkinson's disease. 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous compound found in the brain, has shown potential protective action against various neurotoxins in cultured rat mesencephalic neurons. This raises the possibility of using such compounds as lead compounds for developing new treatments for Parkinson's disease (Kotake et al., 2005).
Alkaloid Biosynthesis
In the field of plant biochemistry, the overexpression of enzymes involved in the biosynthesis of benzylisoquinoline alkaloids, which are important secondary metabolites, has been studied to improve the production of these alkaloids. For example, overexpressing certain O-methyltransferases in cultured California poppy cells led to a significant increase in alkaloid content, highlighting a strategy to enhance the production of economically important alkaloids like morphine and berberine (Inui et al., 2007).
Synthesis and Chemical Reactivity
The synthesis and reactivity of tetrahydroisoquinolines have been extensively studied, with various synthetic strategies being developed to access these compounds and their derivatives. For example, the direct sp^3 C-H bond arylation of tetrahydroisoquinolines has been achieved under mild conditions, providing a straightforward method for the functionalization of these compounds (Muramatsu, Nakano, & Li, 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-18(14-5-6-16-17(11-14)22-10-9-21-16)19-8-7-13-3-1-2-4-15(13)12-19/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHQSGXBMXSKBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B4627872.png)
![5-bromo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B4627878.png)
![N-allyl-2-[2-(4-ethylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4627886.png)
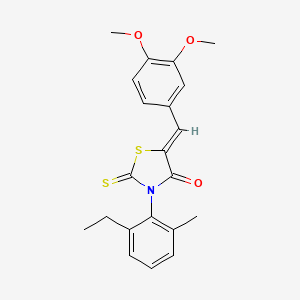
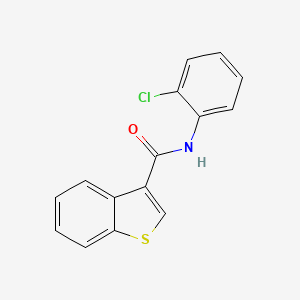
![1-[(3-chloro-2-methylphenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4627913.png)
![3,3'-(1,2-ethanediyl)bis[5-(2-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one]](/img/structure/B4627920.png)
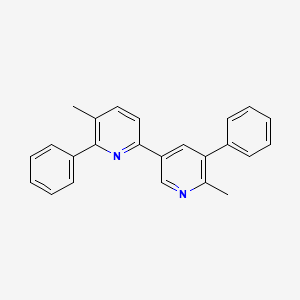
![2-chloro-N-{2-[(2-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4627935.png)
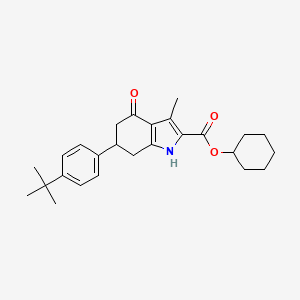
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4627939.png)
![2-phenoxy-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4627948.png)
![2,3,4,5,6-pentafluoro-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4627960.png)
